6-Bromo-5-chloroimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-5-chloroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of both bromine and chlorine atoms attached to the imidazo[1,2-a]pyridine core, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
- The primary targets of 6-Bromo-5-chloroimidazo[1,2-a]pyridine are not explicitly mentioned in the available literature. However, it belongs to the imidazo[1,2-a]pyridine class, which has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a brominating and chlorinating agent. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
6-Bromo-5-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Comparison: 6-Bromo-5-chloroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogues, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
6-bromo-5-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOHYIMQKKNYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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